molecular formula C17H13BrClN3O2 B2867519 5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 897617-50-4

5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2867519
CAS RN: 897617-50-4
M. Wt: 406.66
InChI Key: KSPYLGKRFQMYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound with the molecular formula C9H9BrClNO . It has an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.53 . The storage temperature for this compound is 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which include compounds like 5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, have shown potential in antiviral therapy. They can inhibit the replication of viruses by interfering with viral protein synthesis or by acting as inhibitors of enzymes crucial for viral replication .

Anti-inflammatory Properties

These compounds may also exhibit anti-inflammatory properties by modulating the body’s immune response. This can be particularly beneficial in treating chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications .

Anticancer Activity

The indole nucleus is a common structure found in many synthetic drug molecules with anticancer activity. By binding with high affinity to multiple receptors, indole derivatives can act as potent anticancer agents, potentially leading to new treatments for various types of cancer .

Anti-HIV Effects

Some indole derivatives have been studied for their anti-HIV properties. Molecular docking studies suggest that these compounds could interfere with the HIV-1 virus’s ability to replicate, offering a possible pathway for the development of new anti-HIV drugs .

Antioxidant Effects

The oxidative stress response in the body can be modulated by indole derivatives, providing a protective effect against cellular damage caused by free radicals. This antioxidant activity is crucial for preventing diseases related to oxidative stress .

Antimicrobial and Antitubercular Activities

These compounds have been found to possess antimicrobial and antitubercular activities, making them candidates for the development of new antibiotics and treatments for tuberculosis .

Antidiabetic Potential

Indole derivatives can play a role in managing diabetes by influencing the metabolic pathways associated with the disease. They may offer a new approach to diabetes treatment through their ability to modulate glucose levels .

Antimalarial and Anticholinesterase Activities

Finally, the indole nucleus has been associated with antimalarial and anticholinesterase activities. These properties could lead to the creation of new treatments for malaria and disorders related to cholinesterase enzymes .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

5-bromo-2-chloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O2/c1-9-4-3-7-22-15(9)20-10(2)14(17(22)24)21-16(23)12-8-11(18)5-6-13(12)19/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPYLGKRFQMYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC(=C3)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.